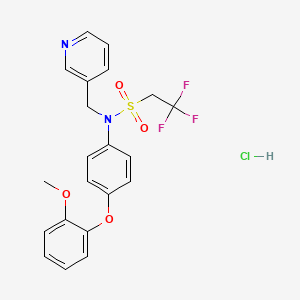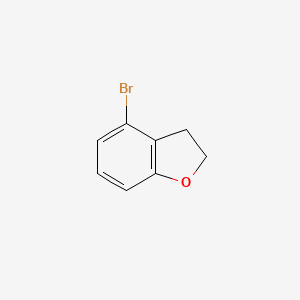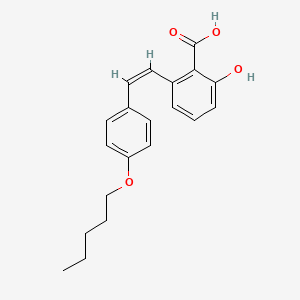
8-Demethyl Ivabradine
Vue d'ensemble
Description
8-Demethyl Ivabradine is a metabolite of Ivabradine . Ivabradine is an orally bioavailable, hyperpolarization-activated, cyclic nucleotide-gated (HCN) channel blocker .
Molecular Structure Analysis
The this compound molecule contains a total of 70 bonds. There are 36 non-H bonds, 13 multiple bonds, 9 rotatable bonds, 1 double bond, 12 aromatic bonds, and 1 four-membered ring .Applications De Recherche Scientifique
Heart Rate Management and Cardiovascular Diseases
Ivabradine exhibits a unique mechanism by selectively inhibiting the If current in the sinoatrial node, effectively reducing heart rate without impacting myocardial contractility or vascular tone. This specific action renders it an adjunct therapy for conditions like heart failure with reduced ejection fraction, showcasing improved clinical outcomes such as reduced heart failure readmissions. Its role extends to treating patients with inappropriate sinus tachycardia, offering an alternative for those intolerant to beta-blockers and/or calcium channel blockers (Chen et al., 2021).
Anti-Anginal and Anti-Ischemic Properties
Ivabradine's antianginal and anti-ischemic properties compare favorably with established antianginal agents, such as beta-blockers and calcium channel antagonists, in the treatment of chronic stable angina pectoris. It has been identified as a key agent in managing patients with coronary artery disease, particularly those with an elevated heart rate, due to its specific pharmacodynamic and pharmacokinetic properties (Riccioni, 2011).
Cardiac Remodeling and Heart Failure
The application of Ivabradine in cardiac remodeling and heart failure highlights its significance in modulating heart rate and exhibiting pleiotropic effects, which are independent of its heart-rate-reducing effects. Its suppressive effects on cardiac remodeling have been demonstrated in animal models, reducing myocardial fibrosis, apoptosis, inflammation, and oxidative stress, and enhancing autophagy. These findings suggest a potential beneficial impact on ventricular dysfunction progression to heart failure, underscoring the necessity for further elucidation of its molecular mechanisms (Kamisah & Che Hassan, 2023).
Clinical Effectiveness Beyond Heart Rate Lowering
The clinical effectiveness of Ivabradine extends beyond mere heart rate lowering. It plays a pivotal role in the management of chronic stable angina and heart failure, evidencing beneficial effects with a tolerable safety profile. The drug's specific action on the If current, leading to heart rate reduction, contributes significantly to its therapeutic benefits in coronary artery disease and heart failure management, making it a valuable addition to conventional therapy regimens (Gammone et al., 2020).
Mécanisme D'action
- The If channels are highly expressed in the sinoatrial node , which plays a crucial role in heart rate regulation .
- Unlike non-dihydropyridine calcium channel blockers and beta blockers, which have negative ionotropic effects, 8-Demethyl Ivabradine offers a more favorable side effect profile due to its selective action on heart rate without causing serious adverse effects .
- This effect is beneficial for patients with stable symptomatic chronic heart failure and dilated cardiomyopathy .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Analyse Biochimique
Biochemical Properties
8-Demethyl Ivabradine interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit the pacemaker I_f current in the sinoatrial node in a dose-dependent manner . This interaction with the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel results in a reduction in heart rate .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing myocardial oxygen demand, enhancing diastolic filling, stroke volume, and coronary perfusion time . It also modulates the renin-angiotensin-aldosterone system, sympathetic activation, and endothelial function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its selective inhibition of the I_f channels. It binds to the intracellular binding site within the HCN channel, causing inhibition of cation movement, which leads to a slowing of the heart rate through a reduction in the slope of the depolarization phase of the action potential .
Propriétés
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7-hydroxy-8-methoxy-2,5-dihydro-1H-3-benzazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5/c1-27(16-20-10-19-13-24(32-3)25(33-4)15-21(19)20)7-5-8-28-9-6-17-12-23(31-2)22(29)11-18(17)14-26(28)30/h11-13,15,20,29H,5-10,14,16H2,1-4H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPIAMMIUINAOW-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)O)OC)CC3CC4=CC(=C(C=C34)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)O)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747567 | |
| Record name | 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-8-hydroxy-7-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304464-97-9 | |
| Record name | 8-Demethyl ivabradine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304464979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-8-hydroxy-7-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-DEMETHYL IVABRADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R563KE5HR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Acetyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B584816.png)
![5-[(2R)-piperidin-2-yl]-1,2-oxazol-3-one](/img/structure/B584818.png)

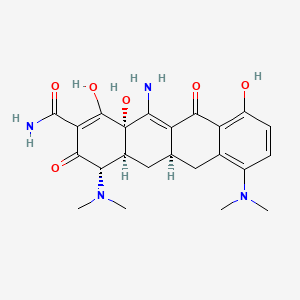
![4,7-Diazaspiro[2.5]octane dihydrochloride](/img/structure/B584822.png)
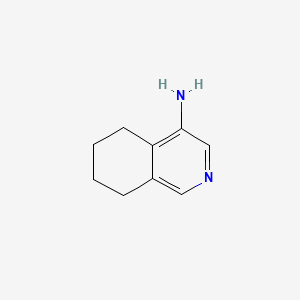

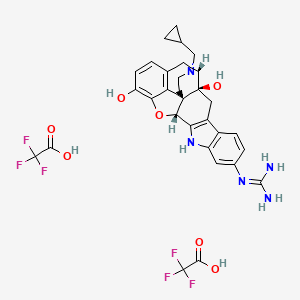
![4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B584830.png)
